

The Discovery and Scientific History of PD 135158: A Technical Guide

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Compound of Interest				
Compound Name:	PD 135158			
Cat. No.:	B15616566	Get Quote		

Introduction: **PD 135158**, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which has played a significant role in neuroscience research, particularly in the study of anxiety and related disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of **PD 135158**, tailored for researchers, scientists, and drug development professionals.

Discovery and History

PD 135158 was developed by the Parke-Davis Neuroscience Research Centre in Cambridge, UK. The seminal research, published in 1990 by Hughes and colleagues, described the development of a novel class of potent and selective CCK-B receptor antagonists with demonstrated anxiolytic activity. This work identified **PD 135158** as a lead compound with high affinity and selectivity for the CCK-B receptor subtype over the CCK-A receptor.

Pharmacological Profile

PD 135158 is a competitive antagonist at the CCK-B receptor. However, subsequent research revealed a surprising dual activity, as it also acts as a full agonist at the rat pancreatic CCK-A receptor, albeit with lower potency compared to the endogenous ligand cholecystokinin octapeptide (CCK-8).[1]

Quantitative Pharmacological Data



The following table summarizes the key quantitative data for **PD 135158**'s interaction with CCK receptors.

Parameter	Receptor Subtype	Species	Value	Reference
IC50	ССК-В	Mouse (cortex)	2.8 nM	
EC50	CCK-A	Rat (pancreatic acini)	0.6 μΜ	[1]
Emax	CCK-A	Rat (pancreatic acini)	Identical to CCK-	[1]
Maximal Stimulation	CCK-A	Rat (pancreatic acini)	50 μΜ	[1]

Key Experiments and Methodologies Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of PD 135158 for the CCK-B receptor.

Protocol:

- Membrane Preparation: Cerebral cortex from mice is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
- Binding Reaction: Membranes are incubated with a radiolabeled CCK-B selective ligand (e.g., [³H]PD 134308) and varying concentrations of PD 135158 in a final volume of buffer containing a protease inhibitor cocktail.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.



- Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK-B ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value, the concentration of PD 135158 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Pancreatic Acini Amylase Secretion Assay

Objective: To assess the functional activity of PD 135158 at the CCK-A receptor.

Protocol:

- Preparation of Pancreatic Acini: The pancreas from a rat is digested with collagenase to isolate pancreatic acini. The acini are then suspended in a buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.
- Stimulation: Aliquots of the acini suspension are incubated with various concentrations of PD
 135158 or CCK-8 (as a positive control) at 37°C for a specified time (e.g., 30 minutes).
- Measurement of Amylase Release: The incubation is stopped by centrifugation. The amylase
 activity in the supernatant is measured using a commercially available kit, typically based on
 the hydrolysis of a chromogenic substrate.
- Data Analysis: Amylase release is expressed as a percentage of the total amylase content in
 the acini. The potency (EC50) and efficacy (Emax) of PD 135158 are determined by fitting
 the dose-response data to a sigmoidal curve. The half-maximal stimulation occurred at 0.6
 microM, and maximal secretion was induced at 50 microM.[1] Supramaximal concentrations
 led to a decrease in lipase release.[1]

Anxiolytic Activity Assessment (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of **PD 135158** in rodents.

Protocol:

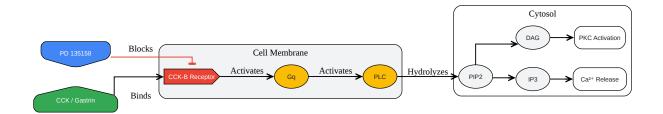


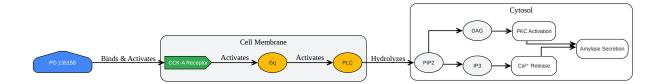
- Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
- Procedure: Rodents are administered **PD 135158** or a vehicle control via a specific route (e.g., intraperitoneal injection) a set time before the test. Each animal is placed at the center of the maze facing an open arm and allowed to explore for a fixed period (e.g., 5 minutes).
- Data Collection: The animal's behavior is recorded by a video camera. The primary
 measures of anxiety are the time spent in the open arms and the number of entries into the
 open arms.
- Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways CCK-B Receptor Antagonism

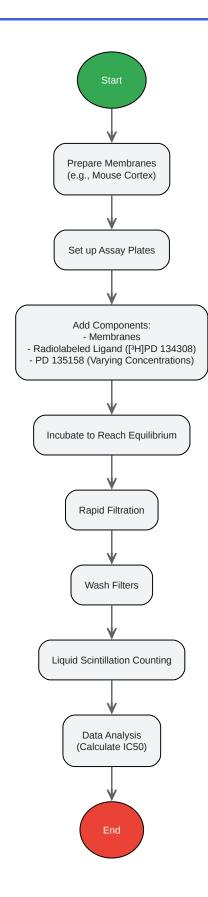
As a CCK-B receptor antagonist, **PD 135158** blocks the downstream signaling cascades initiated by the binding of endogenous ligands like CCK and gastrin. The CCK-B receptor is a Gq-protein coupled receptor (GPCR). Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). By blocking the receptor, **PD 135158** prevents these downstream events.











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References

- 1. protocols.io [protocols.io]
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